molecular formula C8H6N2O B7949870 1H-1,7-naphthyridin-4-one CAS No. 53454-31-2

1H-1,7-naphthyridin-4-one

Cat. No. B7949870
CAS RN: 53454-31-2
M. Wt: 146.15 g/mol
InChI Key: FRPQAFURNDRNEF-UHFFFAOYSA-N
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Description

1H-1,7-Naphthyridin-4-one is a biochemical compound with the molecular formula C8H6N2O and a molecular weight of 146.15 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 1H-1,7-naphthyridin-4-one, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of 1H-1,7-Naphthyridin-4-one can be represented by the SMILES notation: C1=CNC2=C(C1=O)C=CN=C2 .


Chemical Reactions Analysis

The reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine, a derivative of 1H-1,7-naphthyridin-4-one, in alkylation, oxidation, and electrophilic substitution reactions has been studied . The reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine .


Physical And Chemical Properties Analysis

1H-1,7-Naphthyridin-4-one has a molecular weight of 146.15 and a molecular formula of C8H6N2O . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, a family that includes 1H-1,7-naphthyridin-4-one, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .

Anti-HIV Activity

These compounds have also shown potential as anti-HIV agents . The ability to interfere with the virus’s ability to replicate makes them a promising area of study for the treatment of HIV.

Antimicrobial Activity

1,6-Naphthyridines have demonstrated antimicrobial properties . This makes them a potential candidate for the development of new antimicrobial drugs.

Analgesic Properties

These compounds have been found to have analgesic (pain-relieving) properties . This suggests potential applications in the development of new pain management medications.

Anti-Inflammatory Activity

1,6-Naphthyridines have shown anti-inflammatory activity . This could make them useful in treating conditions characterized by inflammation.

Antioxidant Activity

These compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Cardiovascular Applications

1,6-Naphthyridines find application in cardiovascular diseases . Their unique properties could be harnessed for the treatment of various heart-related conditions.

Central Nervous System Applications

These compounds also find application in the treatment of central nervous system diseases . This suggests potential uses in neurology and mental health treatment.

Safety and Hazards

1H-1,7-Naphthyridin-4-one is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 1H-1,7-Naphthyridin-4-one, has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . Future research may focus on these areas and the potential biological activities of these compounds.

properties

IUPAC Name

1H-1,7-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQAFURNDRNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343427
Record name 1H-1,7-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,7-naphthyridin-4-one

CAS RN

53454-31-2, 60122-51-2
Record name 1,7-Naphthyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53454-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,7-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydro-1,7-naphthyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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